5,7-Dimethoxy-4-methylcoumarin
Description
Significance of the Coumarin (B35378) Scaffold in Medicinal Chemistry
The coumarin scaffold, a fundamental heterocyclic structure composed of a fused benzene (B151609) and α-pyrone ring, holds a privileged position in the field of medicinal chemistry. sciensage.infomdpi.com Naturally occurring in a wide variety of plants, fungi, and bacteria, coumarins are secondary metabolites that often play a role in plant defense mechanisms. researchgate.netencyclopedia.pub Their unique physicochemical properties, including a planar structure, small molecular weight, and good bioavailability, make them attractive frameworks for drug design. encyclopedia.pubfrontiersin.org
The versatility of the coumarin nucleus allows for extensive functionalization, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. mdpi.com Researchers have extensively explored these compounds, revealing their potential as anti-cancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticoagulant agents. sciensage.inforesearchgate.netfrontiersin.orgiucr.org The ability of the coumarin structure to interact with various biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding, pi-stacking, and hydrophobic interactions underpins its diverse bioactivities. frontiersin.org Several coumarin derivatives have been successfully developed into clinically approved drugs, including the anticoagulant warfarin (B611796) and the vitiligo treatment trioxsalen, underscoring the therapeutic relevance of this chemical class. frontiersin.org The continuous exploration of both natural and synthetic coumarins highlights their enduring importance as a valid and versatile scaffold for the development of new bioactive molecules. sciensage.infomdpi.com
Overview of 5,7-Dimethoxy-4-methylcoumarin in Academic Investigations
This compound is a specific derivative of the coumarin family that has been a subject of academic research, primarily as a synthetic intermediate and a model compound for studying chemical properties. Its structure features methoxy (B1213986) groups at the 5 and 7 positions and a methyl group at the 4 position of the coumarin core.
Synthesis and Chemical Properties: The synthesis of this compound has been achieved through various chemical routes. One common method involves the permethylation of its precursor, 5,7-dihydroxy-4-methylcoumarin (B191047), using reagents like dimethyl sulphate and potassium carbonate. journals.co.za 5,7-dihydroxy-4-methylcoumarin itself is readily accessible through the acid-catalyzed condensation of phloroglucinol (B13840) and ethyl acetoacetate. journals.co.za More advanced synthetic strategies have also been reported, such as a palladium(II)-catalyzed intramolecular alkenylation of aryl homoallyl ethers. encyclopedia.pub
The compound has been utilized as a key starting material in the synthesis of more complex molecules. For instance, it has been used to prepare iodinated coumarins by reacting it with iodine in a basic medium. iucr.orgnih.gov It also serves as a precursor for creating elaborate benzophenone (B1666685) derivatives, which are explored in the total synthesis of mycotoxins like austocystin A. journals.co.za
Research Findings: Investigations into the properties of this compound have revealed its luminescent characteristics. Studies on the fluorescence of coumarin derivatives in boric acid have included this compound, noting its ability to produce a violet-blue fluorescence. ias.ac.in In a study on the neuroprotective effects of various 4-methylcoumarins, derivatives with dimethoxy substitutions were considered. jst.go.jp However, the related 5,7-dihydroxy-4-methylcoumarin was found to be devoid of a protective effect against hydrogen peroxide-induced neurotoxicity. jst.go.jp It is important to distinguish this compound from its isomers and related compounds, such as 6,7-dimethoxy-4-methylcoumarin, which has been studied for its anti-inflammatory properties in macrophage cells. nih.gov
Below are tables detailing the known properties of this compound.
Chemical Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | 5,7-dimethoxy-4-methyl-2H-chromen-2-one |
| CAS Number | 21636-37-3 |
| PubChem CID | 390799 |
| Chemical Formula | C12H12O4 |
| InChIKey | WFSKVHPOKPQJSU-UHFFFAOYSA-N |
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 220.22 g/mol | nih.gov |
| Melting Point | 146-149 °C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-4-11(13)16-10-6-8(14-2)5-9(15-3)12(7)10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSKVHPOKPQJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346490 | |
| Record name | 5,7-Dimethoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-80-7 | |
| Record name | 5,7-Dimethoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 5,7 Dimethoxy 4 Methylcoumarin and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods provide detailed information regarding the electronic structure, functional groups, and atomic connectivity within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For coumarin (B35378) derivatives, the chemical shifts of the aromatic and substituent protons are characteristic. For example, in the related compound 7-Methoxy-4-methyl-chromen-2-one, signals for the methyl group (-CH₃) appear around δ 2.39 ppm, the methoxy (B1213986) group (-OCH₃) at δ 3.86 ppm, and the aromatic protons between δ 6.21 and δ 7.69 ppm rsc.org. In 5,7-Dihydroxy-4-methyl-chromen-2-one, the methyl protons are observed at δ 2.41 ppm, while the aromatic protons are seen at δ 6.09 and δ 6.18 ppm rsc.org. The presence of two methoxy groups in 5,7-Dimethoxy-4-methylcoumarin would be expected to show two distinct singlets in the δ 3.8-3.9 ppm region, with the exact chemical shifts influenced by their position on the aromatic ring.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. In the derivative 8-formyl-7-hydroxy-4-methylcoumarin, the carbonyl carbon of the lactone ring appears at δ 160.2 ppm, while the methyl carbon is observed at δ 18.8 ppm rsc.org. The aromatic and olefinic carbons resonate in the region of δ 109-155 ppm rsc.org. For 7-Methoxy-4-methylcoumarin, the carbon of the methoxy group has a chemical shift of around 55-56 ppm. The characteristic peaks for the lactone carbonyl, aromatic carbons, and substituent carbons provide a definitive fingerprint for the coumarin skeleton.
| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 8-formyl-7-hydroxy-4-methylcoumarin | -CH₃ | 2.45 (s) | 18.8 | rsc.org |
| C=O (lactone) | - | 160.2 | ||
| 7-Methoxy-4-methyl-chromen-2-one | -CH₃ | 2.39 (s) | - | rsc.org |
| -OCH₃ | 3.86 (s) | - | ||
| 5,7-Dihydroxy-4-methyl-chromen-2-one | -CH₃ | 2.41 (s) | - | rsc.org |
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. Techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) MS² provide high-resolution mass analysis and fragmentation data for structural elucidation.
The molecular formula of this compound is C₁₂H₁₂O₄, corresponding to a monoisotopic mass of 220.0736 g/mol chemspider.com. In mass spectrometry, this compound would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 221.0808.
Analysis of related structures, such as 7-Amino-4-methylcoumarin, using LC-ESI-QTOF MS² demonstrates the typical fragmentation patterns of the coumarin core. nih.govmassbank.eumassbank.eu The precursor ion [M+H]⁺ at m/z 176.0706 undergoes collision-induced dissociation (CID) to produce characteristic fragment ions. massbank.eumassbank.eu Common fragmentation pathways for coumarins involve the loss of CO and subsequent ring fissions. For 7-Amino-4-methylcoumarin, significant fragments are observed at m/z 148, 132, and 120, corresponding to sequential losses and rearrangements of the core structure. nih.govmassbank.eu This data is crucial for identifying unknown coumarin derivatives in complex mixtures.
| m/z | Relative Intensity | Reference |
|---|---|---|
| 176.0711 | 654 | massbank.eu |
| 148.0758 | 107 | |
| 132.0808 | 71 | |
| 120.0811 | 999 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugation systems. The coumarin nucleus possesses a characteristic chromophore that gives rise to distinct absorption bands.
The introduction of electron-donating groups, such as methoxy groups, onto the benzene (B151609) ring of the coumarin system typically causes a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ). thaiscience.info Studies on dihydroxy-4-methylcoumarins and their alkyloxy derivatives show a red shift in λₘₐₓ compared to the parent 4-methylcoumarin. thaiscience.info This is attributed to the extension of the conjugated system through resonance participation of the oxygen lone pairs. thaiscience.info For instance, the related compound 4-methyl-7-hydroxycoumarin exhibits a strong characteristic absorption peak at 323 nm, which is produced by the entire conjugated structure. semanticscholar.org Therefore, this compound is expected to have a primary absorption band at a wavelength greater than 320 nm.
| Compound | λₘₐₓ (nm) | Reference |
|---|---|---|
| 4-methyl-7-hydroxycoumarin | 323 | semanticscholar.org |
| 5,7-dibutyloxy-4-methylcoumarin | 324 | thaiscience.info |
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a coumarin derivative provides a characteristic fingerprint.
Key absorptions for this compound would include a strong C=O stretching vibration for the α,β-unsaturated lactone ring, typically found in the range of 1700-1740 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the pyrone ring would appear in the 1620-1450 cm⁻¹ region. Furthermore, the asymmetric and symmetric C-O-C stretching vibrations of the two methoxy groups would produce strong bands, generally in the 1280-1050 cm⁻¹ range. The gas-phase IR spectrum of the similar 7-Methoxy-4-methylcoumarin shows prominent peaks in these characteristic regions. nist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Lactone C=O | Stretching | 1700 - 1740 | rsc.orgnist.gov |
| Aromatic/Pyrone C=C | Stretching | 1450 - 1620 | |
| Methoxy C-O-C | Stretching | 1050 - 1280 |
X-ray Crystallography for Molecular Conformation Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice.
While the crystal structure of this compound itself is not detailed in the provided sources, the structure of a closely related derivative, 6,8-Diiodo-5,7-dimethoxy-4-methylcoumarin , has been elucidated. nih.gov This analysis provides significant insight into the conformational preferences of the this compound framework.
The compound crystallizes in the monoclinic space group. nih.gov The coumarin ring system is nearly planar, but not perfectly so; the angle between the aromatic ring plane and the pyrone ring plane is 4.96 (11)°. nih.gov A key finding is that the methoxy groups are considerably twisted with respect to the plane of the aromatic ring. nih.gov The C12—O3—C5—C6 and C13—O4—C7—C6 torsion angles are -85.9 (3)° and 90.7 (3)°, respectively. nih.gov This non-planar arrangement of the methoxy groups is a critical conformational feature. In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₁₀I₂O₄ | nih.gov |
| Crystal System | Monoclinic | |
| a (Å) | 10.8681 (2) | |
| b (Å) | 9.1179 (2) | |
| c (Å) | 17.2315 (3) | |
| β (°) | 125.395 (1) | nih.gov |
| Volume (ų) | 1391.95 (5) | nih.gov |
Biological Activities and Mechanistic Studies in Vitro and Cellular Models
Antioxidant Mechanisms and Cellular Protection
D4M exhibits notable antioxidant capabilities through several distinct mechanisms, including direct interaction with reactive molecules and modulation of cellular oxidative processes. Its antioxidant profile is influenced by the 5,7-dihydroxy substitution pattern on the coumarin (B35378) core.
The ability of a compound to directly neutralize free radicals is a key indicator of its antioxidant potential. Studies have shown that 5,7-Dihydroxy-4-methylcoumarin (B191047) is an effective scavenger of specific types of radicals. Notably, it has been demonstrated to scavenge hypochlorous acid more effectively than other o-dihydroxy-substituted 4-methylcoumarin (B1582148) derivatives nih.govbohrium.com. Hypochlorous acid is a powerful oxidizing agent produced by neutrophils during inflammation, and its neutralization can help mitigate tissue damage. The structural arrangement of the hydroxyl groups in D4M is crucial for this scavenging activity nih.govbohrium.com.
Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. While ortho-dihydroxy substituted coumarins, such as the 7,8-dihydroxy isomer, are recognized as good antioxidants against lipid peroxidation, the efficacy of the 5,7-dihydroxy isomer in this specific role is comparatively less pronounced nih.govresearchgate.net. The antioxidant activity in this context is often linked to metal chelation properties and the ability to form stable radicals, a feature more prominent in compounds bearing a catechol (o-dihydroxy) group nih.gov.
Beyond scavenging existing radicals, D4M can also inhibit the generation of Reactive Oxygen Species (ROS) in cellular models. In studies using human neutrophils, various 4-methylcoumarin derivatives, including the 5,7-dihydroxy form, were found to inhibit the generation of ROS in a concentration-dependent manner nih.govbohrium.com. This inhibitory effect was observed when ROS production was triggered by agents like serum-opsonized zymosan or phorbol-12-myristate-13-acetate nih.gov. Interestingly, the biochemical pathway analysis suggested that unlike its 6,7- and 7,8-dihydroxy counterparts, 5,7-Dihydroxy-4-methylcoumarin does not significantly interfere with the protein kinase C (PKC) signaling pathway to exert this effect nih.govbohrium.com.
Table 1: Effect of 5,7-Dihydroxy-4-methylcoumarin on ROS Generation in Human Neutrophils
| Activating Agent | Effect of 5,7-Dihydroxy-4-methylcoumarin | Pathway Interference |
|---|---|---|
| Serum-opsonized zymosan | Concentration-dependent inhibition | Does not significantly interfere with PKC pathway |
Standardized chemical assays are used to quantify and compare the antioxidant capacity of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of an antioxidant to donate an electron and scavenge the DPPH free radical cropj.comphcogj.com. In this assay, 5,7-Dihydroxy-4-methylcoumarin has been shown to be a less efficient free radical scavenger compared to its isomers, 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin, as well as the reference antioxidant Butylated hydroxytoluene (BHT) nih.gov. The Ferric Reducing Antioxidant Power (FRAP) assay is another common method that measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) cropj.comresearchgate.net. The positioning of the hydroxyl groups significantly impacts the compound's performance in these assays, with the catechol structure of the 6,7- and 7,8-isomers contributing to their superior DPPH radical scavenging ability nih.gov.
Table 2: Comparative DPPH Radical Scavenging Activity
| Compound | Scavenging Efficiency Compared to 5,7-Dihydroxy-4-methylcoumarin |
|---|---|
| 6,7-Dihydroxy-4-methylcoumarin | More efficient |
| 7,8-Dihydroxy-4-methylcoumarin | More efficient |
Anti-inflammatory Actions and Pathway Modulation
In addition to its antioxidant effects, 5,7-Dihydroxy-4-methylcoumarin is recognized for its anti-inflammatory properties nih.govnih.gov. Inflammation and oxidative stress are often interconnected, and compounds that can modulate these processes are of significant scientific interest nih.gov.
Thromboxanes are lipid mediators involved in processes like vasoconstriction and platelet aggregation, and their synthesis is a key part of the inflammatory cascade nih.gov. The production of thromboxanes is dependent on the activity of cyclooxygenase (COX) enzymes researchgate.net. Research has indicated that 4-methyl-5,7-dihydroxycoumarin strongly inhibits leukocyte cyclooxygenase activity nih.gov. By inhibiting this key enzyme, the compound can effectively reduce the generation of pro-inflammatory mediators like thromboxane, which constitutes a significant aspect of its anti-inflammatory action nih.gov.
Antiplatelet Aggregation Studies
Investigations into the antiplatelet aggregation effects of 5,7-Dimethoxy-4-methylcoumarin are not widely reported. The antiplatelet activity of coumarin derivatives is a field of active research, with many studies focusing on hydroxycoumarin variants. nih.gov For example, 5,7-dihydroxy-4-methylcoumarins have demonstrated antiplatelet effects, which are linked to their inhibition of COX-1 and antagonism of TXA2 receptors. nih.govmdpi.com The impact of methoxylation at the 5 and 7 positions on this activity remains an area for further investigation.
Enzyme Inhibition Profiles
Specific inhibitory activity of this compound against the aldose reductase enzyme has not been detailed in the available research. The inhibition of aldose reductase is a known activity of some flavonoid and coumarin derivatives, which are explored for their potential to mitigate complications associated with diabetes. However, dedicated studies to quantify this effect for the 5,7-dimethoxy substituted 4-methylcoumarin are not apparent.
Coumarins represent a distinct class of carbonic anhydrase (CA) inhibitors. nih.gov Their mechanism is unique, as they are believed to act as "prodrug inhibitors." nih.govresearchgate.netdoaj.org Inside the active site of the enzyme, the lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA. nih.govresearchgate.net This reaction forms a 2-hydroxy-cinnamic acid derivative, which then binds to the enzyme, causing inhibition. researchgate.net
This class of inhibitors is particularly noted for its selectivity. Generally, coumarins are weak or inactive against the ubiquitous cytosolic isoforms hCA I and II. nih.gov Conversely, they often show potent, nanomolar-range inhibition against the transmembrane, tumor-associated isoforms hCA IX and hCA XII. researchgate.netnih.gov This selectivity is attributed to the unique binding mode of the hydrolyzed coumarin at the entrance of the enzyme's active site, where amino acid residue variability among isoforms is high. nih.gov While specific inhibition constants (Kᵢ) for this compound are not specified in the reviewed literature, the general profile for the coumarin scaffold is well-established.
| CA Isoform | Typical Activity Level | Role |
|---|---|---|
| hCA I | Weak Inhibition / Inactive | Cytosolic / Housekeeping |
| hCA II | Weak Inhibition / Inactive | Cytosolic / Housekeeping |
| hCA IX | Potent Inhibition (nM range) | Transmembrane / Tumor-Associated |
| hCA XII | Potent Inhibition (nM range) | Transmembrane / Tumor-Associated |
Investigations in Cancer Cell Biology (In Vitro Models)
The in vitro effects of coumarin derivatives on cancer cells have been a subject of interest. Research into 5,7-dimethoxycoumarin, the parent compound of this compound, has revealed specific activities related to the inhibition of cancer cell proliferation and the induction of cell cycle arrest rather than direct cytotoxicity.
Cytotoxicity and Proliferation Inhibition in Cancer Cell Lines
Studies on 5,7-dimethoxycoumarin have demonstrated its antiproliferative activity against melanoma cell lines. Research on the murine B16 and human A375 melanoma cell lines showed that this compound significantly reduces cell proliferation in a manner dependent on both dose and time of exposure. nih.govspandidos-publications.com Rather than inducing immediate cell death (a cytotoxic effect), the compound was found to have a cytostatic effect, meaning it inhibits cell division and growth. nih.govspandidos-publications.com
The inhibitory concentration 50 (IC50), which is the concentration of a substance needed to inhibit a biological process by 50%, was determined for these cell lines through a tetrazolium salt reduction (MTT) assay. nih.govspandidos-publications.com The compound was shown to block the cell cycle in the G0/G1 phase in both B16 and A375 cells. nih.gov In the murine B16 cells, this inhibition of growth was found to be irreversible and was linked to a differentiation process. nih.govspandidos-publications.com
The mechanism for this growth inhibition in B16 cells involves the decreased activation of the mitogen-activated protein kinase (MAPK) extracellular signal-related kinase 1/2 (ERK1/2), a pathway often upregulated in various cancers. spandidos-publications.com
| Compound | Cell Line | Assay | IC50 Value |
|---|---|---|---|
| 5,7-dimethoxycoumarin | B16 (Murine Melanoma) | MTT | Data not explicitly quantified as a single value, but significant time- and dose-dependent inhibition was reported. nih.govspandidos-publications.com |
| 5,7-dimethoxycoumarin | A375 (Human Melanoma) | MTT | Data not explicitly quantified as a single value, but significant time- and dose-dependent inhibition was reported. nih.govspandidos-publications.com |
Apoptosis Induction Mechanisms
Contrary to what is observed with some other coumarin derivatives, research indicates that 5,7-dimethoxycoumarin does not primarily induce apoptosis (programmed cell death) in B16F10 melanoma cells. nih.gov Instead, its anticancer activity is linked to its ability to interfere with the mitotic process. nih.gov
Studies have shown that 5,7-dimethoxycoumarin, particularly when coupled with nanodiamonds to enhance cellular uptake, does not trigger apoptosis, senescence, or differentiation. nih.gov Its primary mechanism is the induction of cell cycle arrest. nih.gov This is supported by the identification of cells halted in the metaphase of mitosis and observations of morphological changes, including irregular organization of the β-actin cytoskeleton. nih.gov This disruption of the cytoskeleton suggests that the compound exhibits antimitotic properties, effectively preventing cancer cells from completing cell division. nih.gov
Inhibition of Cell Migration
Information specifically detailing the inhibition of cell migration by this compound is not available in the reviewed scientific literature.
Modulation of Signaling Pathways (e.g., PI3K/Akt/mTOR)
Current scientific literature available through targeted searches does not provide specific information on the modulation of the PI3K/Akt/mTOR signaling pathway by this compound.
Mcl-1 Inhibitory Mechanisms
There is currently no available research from the conducted searches detailing the Mcl-1 inhibitory mechanisms of this compound.
Neuroprotective Studies in Oxidative Stress Models (e.g., PC12 cells)
Research into the neuroprotective effects of variously substituted 4-methylcoumarins has been conducted using PC12 cells subjected to oxidative stress induced by hydrogen peroxide. jst.go.jp A study evaluating 28 different 4-methylcoumarin derivatives found that specific structural features were critical for activity. The results demonstrated that compounds with ortho-dihydroxy (catechol) or ortho-diacetoxy substituents on the benzenoid ring possessed considerable neuroprotective effects against oxidative stress. jst.go.jp
However, the same study indicated that this neuroprotective activity is highly dependent on the type of substitution. Notably, the substitution with methoxy (B1213986) moieties on the benzenoid ring was found to eliminate the protective effects against oxidative stress observed in other analogues. jst.go.jp This structure-activity relationship suggests that this compound is not an effective neuroprotective agent in this specific oxidative stress model. jst.go.jp
Melanogenesis Modulation in Cellular Models
Based on the conducted scientific literature search, there is no specific information available regarding the modulation of melanogenesis in cellular models by this compound. Consequently, the following sub-sections remain unaddressed for this specific compound.
Promotion of Melanin Production
No data is available concerning the promotion of melanin production by this compound.
Tyrosinase Activity Enhancement
No data is available concerning the enhancement of tyrosinase activity by this compound.
Regulation of Melanogenic Protein Expression (TYR, TRP-1, TRP-2, MITF)
No data is available concerning the regulation of melanogenic proteins such as TYR, TRP-1, TRP-2, and MITF by this compound.
Signaling Pathway Activation (PKA, GSK3β) and Downregulation (PI3K/AKT)
Currently, there is a lack of specific scientific literature detailing the direct effects of this compound on the Protein Kinase A (PKA), Glycogen Synthase Kinase 3 beta (GSK3β), and Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathways. While research exists for structurally related coumarin derivatives, the precise impact of the dimethoxy substitution at the 5 and 7 positions of 4-methylcoumarin on these particular cellular signaling cascades has not been elucidated in available in vitro and cellular model studies.
For context, studies on other coumarin compounds have shown varied effects on these pathways. For instance, the related compound 5,7-Dihydroxy-4-methylcoumarin has been observed to activate the PKA and GSK3β pathways while downregulating the PI3K/AKT pathway in B16F10 murine melanoma cells. dntb.gov.uanih.gov However, it is crucial to note that the substitution of hydroxyl groups with methoxy groups can significantly alter the biological activity of a compound. Therefore, the findings for 5,7-Dihydroxy-4-methylcoumarin cannot be directly extrapolated to this compound.
Further research is required to specifically investigate the mechanistic action of this compound and to determine its potential to activate the PKA and GSK3β signaling pathways and downregulate the PI3K/AKT pathway in various cellular contexts. Without such dedicated studies, any discussion on this topic would be speculative and fall outside the scope of established scientific findings.
Data Tables
Due to the absence of research data on the effects of this compound on the PKA, GSK3β, and PI3K/AKT signaling pathways, no data tables can be generated at this time.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and properties of coumarin (B35378) derivatives. DFT methods are employed to calculate molecular geometries, vibrational frequencies, and electronic properties, offering insights into the molecule's stability and reactivity.
A theoretical study on the closely related 5,7-Dimethoxycoumarin (lacking the 4-methyl group) utilized the B3LYP method with a 6-311++G(d,p) basis set to perform conformational analysis and calculate vibrational frequencies. researchgate.net Such studies establish a foundational understanding of the structural and energetic landscape of the molecule. For instance, the analysis of 5,7-Dimethoxycoumarin revealed two stable conformers with a very small energy difference between them, indicating conformational flexibility. researchgate.net
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.comnih.gov HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key parameter for assessing molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov
| Parameter | Value | Reference |
| HOMO Energy | Value not specified | jetir.org |
| LUMO Energy | Value not specified | jetir.org |
| Energy Gap (ΔE) | 10.18 eV | jetir.org |
This relatively large energy gap for 6,7-Dihydroxy-4-Methylcoumarin suggests it possesses high polarizability and chemical reactivity, categorizing it as a soft molecule. jetir.org
The analysis of molecular orbitals also involves examining their nodal patterns and the contribution of individual atoms. A nodal plane is a region where the probability of finding an electron is zero. An increase in the number of nodes corresponds to a higher energy level of the molecular orbital. nih.gov The atomic contributions to each molecular orbital reveal which parts of the molecule are most involved in specific electronic transitions or chemical reactions. For coumarin systems, the π-orbitals of the aromatic and pyrone rings are the primary contributors to the frontier orbitals, governing the charge transfer interactions within the molecule.
Theoretical calculations can predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. scielo.br These calculations, often performed using DFT, help determine the stability of different isomers or conformers of a molecule and the spontaneity of chemical reactions. For example, Gibbs free energy calculations for various isomers of a substituted diphenylhydrazine compound showed that the isomer with the lowest free energy of formation was the most stable and, therefore, the most likely to be successfully synthesized. scielo.br While specific free-energy data for 5,7-Dimethoxy-4-methylcoumarin is not detailed in the search results, a study on the related 7-methoxy-4-methylcoumarin involved calculations of the standard molar enthalpy of formation in the gas phase. nih.gov Such thermochemical data is vital for understanding the compound's stability and behavior under different conditions.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. unpad.ac.id It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. unsoed.ac.id
Although no specific docking studies for this compound were found, research on the structurally similar 5,7-Dihydroxy-4-methylcoumarin (B191047) (D4M) has been conducted. Molecular docking analyses were used to investigate its binding interactions with potential protein targets. nih.gov Similarly, studies on other coumarin compounds have shown strong binding affinities to various protein receptors, suggesting their potential as inhibitors or modulators of protein function. unpad.ac.id For example, docking studies of certain furanocoumarins against breast cancer targets like the estrogen receptor alpha (ERα) identified compounds with favorable docking scores, indicating strong potential for inhibition. nih.gov
Table 2: Illustrative Binding Affinities of Coumarin Derivatives with Protein Targets (Note: This table presents data for various coumarin derivatives to demonstrate the application of molecular docking, as specific results for this compound were not available.)
| Compound | Protein Target | Binding Affinity (kcal/mol) | Reference |
| 6,7-Dihydroxy-4-Methylcoumarin | 6IUA (Protein ID) | -6.3 | jetir.org |
| Clausenidin (a coumarin) | EGFR | -8.3 | unpad.ac.id |
| Dentatin (a coumarin) | EGFR | -7.9 | unpad.ac.id |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR | -7.67 | unsoed.ac.id |
| 7-hydroxy-3,4'-biscoumarin derivative (3c) | Acetylcholinesterase (AChE) | -9.15 | preprints.org |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and a protein's binding site. It can identify key amino acid residues involved in the interaction and the types of bonds formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rsc.org
For instance, in the docking of a 7-hydroxy-3,4'-biscoumarin derivative with the enzyme acetylcholinesterase, the simulation revealed specific hydrogen bonds between the coumarin's carbonyl and hydroxyl groups with Tyr70 and Phe228 residues of the protein, respectively. preprints.org Similarly, studies on 5,7-Dihydroxy-4-methylcoumarin highlighted its binding interactions within the phosphorylation sites of the AKT1 protein. nih.gov This detailed understanding of interaction modes is crucial for structure-activity relationship (SAR) studies and for optimizing the design of more potent and selective inhibitors.
Elucidation of Reaction Mechanisms
Computational and theoretical chemistry have proven to be invaluable tools in elucidating the intricate reaction mechanisms involving this compound and its precursors. These methods provide detailed insights into the energetics and pathways of chemical transformations, which can be challenging to determine through experimental means alone. A notable example is the theoretical study of the synthesis of the related compound, 5,7-dihydroxy-4-methylcoumarin, via the Pechmann condensation, which offers a model for understanding the formation of the coumarin core.
Research in this area has utilized sophisticated computational approaches, such as Density Functional Theory (DFT) and the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, to model reaction pathways. For instance, the synthesis of 5,7-dihydroxy-4-methylcoumarin from phloroglucinol (B13840) and ethyl acetoacetate catalyzed by a UiO-66-SO3H metal-organic framework has been extensively studied. nih.govresearchgate.net
These theoretical investigations have proposed a plausible three-step reaction mechanism:
Trans-esterification: This initial step involves the reaction between the phenol (phloroglucinol) and the β-ketoester (ethyl acetoacetate).
Intramolecular Hydroxyalkylation: Following the trans-esterification, an intramolecular cyclization occurs.
Dehydration: The final step is the elimination of a water molecule to form the stable coumarin ring system.
The rate-determining step in this proposed mechanism is the initial trans-esterification. nih.govresearchgate.net Computational models have calculated the activation energies for each step of the reaction, providing a quantitative understanding of the reaction kinetics. The activation energy for the reaction catalyzed by the sulfonic group of the UiO-66-SO3H catalyst was found to be 12.6 kcal/mol. nih.govresearchgate.net This was significantly lower than the 22.6 kcal/mol required for the same reaction on an uncatalyzed UiO-66 catalyst, highlighting the efficiency of the acidic catalyst. nih.govresearchgate.net
The transition states for the intramolecular hydroxyalkylation and dehydration steps have also been characterized, with calculated imaginary frequencies confirming their identity as true transition states. nih.gov For example, the transition state for the double proton transfer and C–O bond breaking in the final dehydration step was calculated to have an activation energy of 8.7 kcal/mol. nih.gov
The table below summarizes the key computational findings for the synthesis of 5,7-dihydroxy-4-methylcoumarin, which serves as a proxy for understanding the formation of related methoxy-substituted coumarins.
| Reaction Step | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |
| Overall Reaction | UiO-66-SO3H | ONIOM(M06-L:PM6) | 12.6 |
| Overall Reaction | UiO-66 | ONIOM(M06-L:PM6) | 22.6 |
| Rate-Determining Step (Trans-esterification) | UiO-66-SO3H | ONIOM(M06-L:PM6) | 15.7 |
| Rate-Determining Step (Trans-esterification) | UiO-66 | ONIOM(M06-L:PM6) | 29.5 |
| Dehydration Step (TS3) | UiO-66-SO3H | ONIOM(M06-L:PM6) | 8.7 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,7-Dimethoxy-4-methylcoumarin, and how can purity be ensured?
- Methodology : Use Pechmann or Perkin condensation reactions with substituted resorcinol derivatives (e.g., 3,5-dimethoxyphenol) and β-keto esters (e.g., ethyl acetoacetate). Acid catalysts (H₂SO₄, HCl) or microwave-assisted synthesis can improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. How can the structural identity of this compound be confirmed?
- Analytical Workflow :
- NMR : Compare -NMR peaks (e.g., δ 2.4 ppm for 4-methyl, δ 3.8–3.9 ppm for methoxy groups) and -NMR (e.g., δ 161–165 ppm for lactone carbonyl) to reference spectra .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 221.1 (C₁₂H₁₂O₄), with fragmentation patterns matching coumarin scaffolds .
- HPLC : Use C18 columns (MeCN/H₂O, 60:40) with UV detection at 320 nm for purity assessment .
Q. What are the recommended handling and storage protocols for this compound?
- Safety : Wear PPE (N95 masks, nitrile gloves, safety goggles) to avoid inhalation or skin contact. Use fume hoods for weighing .
- Storage : Store in airtight, light-protected containers at –20°C to prevent degradation. Solubility in DMSO (25 mg/mL) or ethanol (50 mg/mL) enables stock solutions for biological assays .
Advanced Research Questions
Q. How can researchers evaluate the antioxidant and antiproliferative mechanisms of this compound?
- Antioxidant Assays :
- DPPH/ABTS Radical Scavenging : Measure IC₅₀ values (µM) at 517 nm (DPPH) or 734 nm (ABTS) .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., A549 lung cancer) treated with the compound .
- Antiproliferative Studies :
- MTT/WST-1 Assays : Quantify viability in cancer vs. normal cells (IC₅₀ typically 10–50 µM) .
- Apoptosis Arrays : Profile caspase-3/9 activation and Bax/Bcl-2 ratios via Western blot or multiplex assays .
Q. What experimental strategies resolve contradictions in reported solubility and stability data?
- Solubility Profiling : Test in solvents (DMSO, ethanol, PBS) using nephelometry or UV-Vis spectroscopy. Note that water insolubility is common (logP ~2.5) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) over 4 weeks, monitoring via HPLC. Adjust storage to –80°C if decomposition exceeds 5% .
Q. How can this compound be used to study cytochrome P450 (CYP) enzyme interactions?
- CYP Inhibition Assays :
- Fluorometric Probes : Use human liver microsomes with CYP3A4 (midazolam) or CYP2D6 (dextromethorphan) substrates. Measure IC₅₀ values via LC-MS .
- Time-Dependent Inhibition : Pre-incubate microsomes with the compound to assess mechanism-based inactivation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
